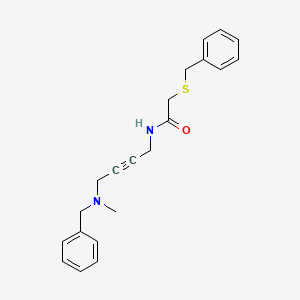

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide

Beschreibung

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide is a structurally complex molecule featuring a propargylamine backbone (but-2-yn-1-yl group) with dual benzyl-derived substituents. The compound integrates a benzyl(methyl)amino group at the C4 position of the alkyne chain and a benzylthioacetamide moiety at the C2 position.

Eigenschaften

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-benzylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-23(16-19-10-4-2-5-11-19)15-9-8-14-22-21(24)18-25-17-20-12-6-3-7-13-20/h2-7,10-13H,14-18H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVPSXDMPQDTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CSCC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide is , with a molecular weight of approximately 314.44 g/mol. The compound features a unique structure that includes:

- A but-2-yn-1-yl chain

- A benzyl(methyl)amino moiety

- A benzylthio group

These functional groups contribute to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide exhibit antimicrobial activity . For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting potential applications as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, derivatives of this compound have shown significant cytotoxic effects against MCF-7 (breast cancer) and other tumor cell lines, with IC50 values indicating effective growth inhibition .

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activities, impacting signaling pathways critical for cell survival and growth.

Comparative Analysis

To better understand the biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzamide Derivative | Contains a benzamide group | Known for anti-inflammatory properties |

| Thiazole Analog | Contains a thiazole ring | Exhibits strong anticancer activity |

| Sulfonamide Variant | Features a sulfonamide group | Effective against bacterial infections |

This table highlights how variations in chemical structure can influence biological activity.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of related compounds, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide was tested against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, particularly in 2D culture systems .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The study found that it exhibited notable antibacterial activity comparable to standard antibiotics, suggesting its potential utility in treating infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide has been studied for its potential as a therapeutic agent. Key applications include:

- Anticancer Activity : Preclinical studies have suggested that this compound exhibits promising antitumor properties by disrupting cancer cell proliferation and migration. It may act through mechanisms such as enzyme inhibition or receptor modulation, impacting various signal transduction pathways within cells.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. Research indicates it disrupts bacterial cell membrane integrity and inhibits protein synthesis, leading to bactericidal effects.

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for:

- Synthesis of Complex Molecules : It can be utilized in the development of new materials and catalysts, expanding the scope of synthetic methodologies in organic chemistry.

- Modification and Derivation : The presence of multiple reactive sites enables the synthesis of various derivatives, which may exhibit distinct biological activities or chemical properties.

Case Study 1: Antitumor Mechanism Exploration

A study investigated the antitumor mechanisms of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(benzylthio)acetamide in vitro. The results indicated that the compound inhibited key enzymes involved in cell proliferation, leading to reduced tumor growth rates in cultured cancer cells. Further research is needed to elucidate the specific molecular targets involved.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another study, N-(4-(benzyl(methyl)amino)but-2-yn-1-y)-2-(benzylthio)acetamide was tested against various clinically relevant bacterial strains. The findings demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to compromise bacterial membranes was highlighted as a primary mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three analogs from the evidence, focusing on structural features, molecular properties, and inferred biological relevance.

Structural and Functional Group Comparisons

Key Observations :

- Propargylamine Backbone: The target compound’s alkyne chain distinguishes it from analogs with thiazole or simpler alkyl linkers.

- Benzylthio vs.

- Chlorophenyl Substitution : The 4-chlorophenyl group in introduces electron-withdrawing effects, which could modulate binding affinity in hydrophobic pockets compared to the target’s unsubstituted benzyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.